5,5-dimethyl-3-[(1H-1,2,4-triazol-3-yl)amino]cyclohex-2-en-1-one
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Overview
Description
5,5-Dimethyl-3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one is a heterocyclic compound featuring a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-3-[(1H-1,2,4-triazol-3-yl)amino]cyclohex-2-en-1-one typically involves the reaction of 5,5-dimethylcyclohex-2-en-1-one with 1H-1,2,4-triazol-5-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The triazole ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5,5-Dimethyl-3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 5,5-dimethyl-3-[(1H-1,2,4-triazol-3-yl)amino]cyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1,2,4-triazole: A similar compound with a triazole ring but different substituents.
3-Nitro-1,2,4-triazol-5-one: Another triazole derivative with different functional groups.
Uniqueness
5,5-Dimethyl-3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexenone ring with a triazole moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
5,5-dimethyl-3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-10(2)4-7(3-8(15)5-10)13-9-11-6-12-14-9/h3,6H,4-5H2,1-2H3,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXYNMYHIFRMBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=NC=NN2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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